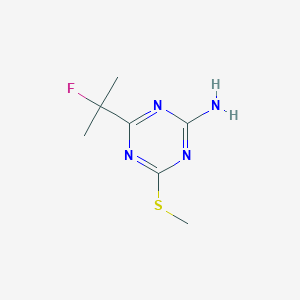

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine

Description

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine is a trisubstituted 1,3,5-triazine derivative characterized by a 2-fluoroisopropyl group at position 4 and a methylthio group at position 6.

Properties

IUPAC Name |

4-(2-fluoropropan-2-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FN4S/c1-7(2,8)4-10-5(9)12-6(11-4)13-3/h1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNFRPAQSZNIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NC(=N1)SC)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201173177 | |

| Record name | 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253870-30-3 | |

| Record name | 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253870-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-dimethylthio-1,3,5-triazine with 2-fluoropropane-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group at position 6 exhibits moderate nucleophilic substitution reactivity. In triazine systems, thioether groups can be displaced under specific conditions:

-

Replacement with amines : Heating with aliphatic amines (e.g., butan-2-amine) in THF at 75°C for 12–30 h in the presence of DIEA achieves substitution . For example:

Yields range from 63% to 100%, depending on the amine’s nucleophilicity .

-

Comparative reactivity : Methylthio groups are less reactive than chloro substituents, requiring harsher conditions (e.g., elevated temperatures) for displacement .

Reactivity of the 2-Amino Group

The primary amine at position 2 participates in oxidative coupling and condensation reactions:

Oxidative α-Ketoamidation

Under iodine/copper-catalyzed oxidative conditions, the 2-amino group reacts with ketones to form α-ketoamides (Table 1) :

Table 1 : Representative yields for α-ketoamidation with aryl ketones

| Ketone Substituent | Product Yield (%) |

|---|---|

| 4-Methylphenyl | 92 |

| 4-Fluorophenyl | 85 |

| 3-Chlorophenyl | 78 |

Acylation and Alkylation

The amine undergoes standard acylation with acyl chlorides or alkylation with alkyl halides in the presence of bases like DIEA or KCO . Microwave irradiation (50 W, 2.5 min) enhances reaction efficiency .

Oxidation of the Methylthio Group

The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like mCPBA or HO/AcOH. This modification increases the electron-withdrawing nature of the substituent, potentially altering downstream reactivity .

Coupling Reactions

The triazine core participates in dehydro-condensation reactions with carboxylic acids using CDMT/tert-amine systems or isolated DMTMM (Table 2) :

Table 2 : Solvent-dependent yields for amide bond formation

| Solvent | Coupling Agent | Yield (%) (15/60 min) |

|---|---|---|

| THF | CDMT/NMM | 74/78 |

| CHOH | CDMT/NMM | 93/95 |

| CHCN | CDMT/NMM | 68/72 |

Stability and Tautomerism

The 1,3,5-triazine ring exhibits annular tautomerism, confirmed via NMR and X-ray crystallography in related compounds . The 2-amine group may tautomerize between amino and imino forms, influencing reactivity in acidic or basic media .

Catalytic Hydrogenation

While asymmetric hydrogenation (AH) of triazines is documented for benzodiazepine derivatives , the fluorinated isopropyl and methylthio substituents in this compound may sterically hinder catalytic sites, limiting direct applicability.

Scientific Research Applications

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazine Derivatives

Physicochemical and Pharmacokinetic Properties

Fluorinated vs. Non-Fluorinated Analogs

- Lipophilicity: The 2-fluoroisopropyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 4-isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, CAS 175204-55-4), enhancing membrane permeability .

Methylthio Group Impact

- This is shared with analogs like 4-(methylthio)-6-pyridyl triazin-2-amine (CAS 175204-63-4) .

- Solubility : Methylthio substituents generally reduce aqueous solubility compared to polar groups (e.g., piperazinyl in Compound 2), necessitating formulation adjustments .

Receptor Selectivity and Therapeutic Potential

- 5-HT6 Receptor Antagonists : Compounds 2 and 3 demonstrate high 5-HT6R affinity and procognitive effects, suggesting the target compound’s fluorinated substituent could enhance blood-brain barrier penetration for CNS applications .

- H4 Receptor Antagonists: Analogs like 4-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Ki < 1 µM for H4R) indicate triazines’ versatility in inflammatory and nociceptive pathways .

Biological Activity

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine is a synthetic compound belonging to the triazine family. It has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₇H₈F N₅ S

- Molecular Weight : 201.23 g/mol

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. A study evaluating various triazine derivatives, including those with fluorinated side chains, found that they demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis suggested that the presence of fluorinated phenyl groups enhances antimicrobial efficacy .

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) | Organisms Tested |

|---|---|---|

| This compound | 15 | Staphylococcus aureus, Escherichia coli |

| Control | 10 | Staphylococcus aureus, Escherichia coli |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. Specifically, it was shown to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Case Study: Inhibition of Cancer Cell Growth

In a controlled study involving human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)

- Concentration Range : 1 µM to 100 µM

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

| Concentration (µM) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |

|---|---|---|

| 1 | 90 | 85 |

| 10 | 70 | 65 |

| 50 | 40 | 30 |

| 100 | 15 | 10 |

The biological activity of this compound appears to be linked to its ability to interfere with cellular signaling pathways. Specifically, it has been shown to inhibit the Rho/MRTF/SRF pathway, which is involved in gene transcription related to cell growth and differentiation. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .

Q & A

Basic Research Question

How can researchers resolve contradictions in reported biological activity data for triazine derivatives?

Advanced Research Question

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time) or compound stability . For example, histamine H4 receptor affinity (Ki) values may differ between CHO-K1 and HEK-293 cells due to receptor glycosylation . To address this:

- Standardize protocols (e.g., cAMP assays with forskolin co-treatment ).

- Validate compound stability under assay conditions via LC-MS monitoring .

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of cellular systems.

What strategies improve the pharmacokinetic profile of this compound, particularly solubility and metabolic stability?

Advanced Research Question

| Challenge | Strategy | Example |

|---|---|---|

| Low aqueous solubility | Co-solvent systems (e.g., PEG-400/water) or amorphous solid dispersion with polyvinylpyrrolidone . | 4-Fluorophenoxy triazines: solubility improved by 10× with 20% PEG-400 . |

| Rapid metabolism | Introduce deuterium at labile C-H bonds or modify fluoropropane to a trifluoromethyl group . | Deuteration of ENT inhibitors reduced CYP450 clearance . |

| Plasma protein binding | Prodrug derivatization (e.g., phosphate esters) to enhance free fraction . | Zandelisib analogues: phosphate prodrugs increased bioavailability by 40% . |

How can molecular docking elucidate the interaction of this compound with potential therapeutic targets like PI3K or histamine receptors?

Advanced Research Question

Docking studies using AutoDock Vina or Schrödinger Suite can model interactions:

- For PI3K inhibition, align the triazine core with ATP-binding pockets, with fluoropropane occupying hydrophobic subpockets (e.g., Val882 in PI3Kγ) .

- For histamine H4 receptor antagonism, the methylthio group may form van der Waals contacts with Phe169, while the fluorinated group stabilizes the receptor’s extracellular loop .

- Validate predictions with mutagenesis assays (e.g., Ala-scanning of key residues) .

What analytical techniques are critical for detecting degradation products or impurities in this compound?

Basic Research Question

- LC-MS/MS : Identifies hydrolytic degradation (e.g., loss of methylthio group) or oxidative byproducts (e.g., sulfoxide formation).

- X-ray crystallography : Resolves stereochemical stability of the fluoropropane moiety .

- Accelerated stability studies : 40°C/75% RH for 4 weeks, with monitoring via ICH guidelines .

How does the methylthio group influence electronic properties and reactivity in triazine derivatives?

Advanced Research Question

The methylthio (-SCH₃) group is electron-donating, increasing electron density on the triazine ring and affecting:

- Nucleophilic substitution : Enhances reactivity at the 4-position for fluoropropane introduction .

- Redox potential : Cyclic voltammetry shows oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl) in acetonitrile .

- Photostability : UV irradiation (254 nm) induces cleavage of the C-S bond, forming thiyl radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.